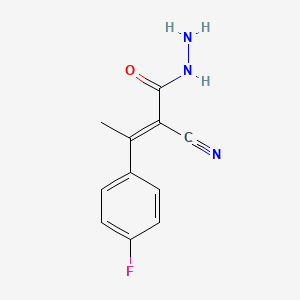
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide is a useful research compound. Its molecular formula is C11H10FN3O and its molecular weight is 219.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide, with the CAS number 380591-68-4, is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10FN3O
- Molecular Weight : 219.219 g/mol
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The presence of the cyano group and the hydrazide moiety suggests potential activity in modulating enzyme functions and receptor interactions.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, possibly affecting processes such as cell proliferation and apoptosis.
- Anticancer Activity : Research has pointed towards its potential as an anticancer agent. The compound has been evaluated for its effects on cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in specific types of cancer cells.
Anticancer Studies
A series of experiments were conducted to evaluate the anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis |
| Study 2 | HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| Study 3 | A549 (Lung Cancer) | 10.0 | Inhibition of migration |
These studies highlight the compound's effectiveness against various cancer cell lines, indicating a potential role in cancer therapy.
Case Studies
- Case Study on MCF-7 Cells : In a controlled laboratory environment, MCF-7 cells treated with this compound exhibited significant reductions in viability compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death mechanisms.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound. In a study involving xenograft models, administration of this compound resulted in a notable decrease in tumor size without significant toxicity observed in normal tissues.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-fluorophenyl)but-2-enehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-7(10(6-13)11(16)15-14)8-2-4-9(12)5-3-8/h2-5H,14H2,1H3,(H,15,16)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQJMGLDRYSXNY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NN)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NN)/C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













